molecular formula C6H9NO3 B12981159 Methyl 3,4-dihydro-2H-1,2-oxazine-4-carboxylate

Methyl 3,4-dihydro-2H-1,2-oxazine-4-carboxylate

Cat. No.: B12981159
M. Wt: 143.14 g/mol
InChI Key: TTZGIYFEHGGGJW-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-1,2-oxazine-4-carboxylate is a chemical compound with the molecular formula C6H9NO3. It is a member of the oxazine family, characterized by a six-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydro-2H-1,2-oxazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino alcohol with an ester in the presence of a dehydrating agent. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-1,2-oxazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3,4-dihydro-2H-1,2-oxazine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-1,2-oxazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Methyl 3,4-dihydro-2H-1,2-oxazine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-oxazine-4-carboxylate

InChI

InChI=1S/C6H9NO3/c1-9-6(8)5-2-3-10-7-4-5/h2-3,5,7H,4H2,1H3

InChI Key

TTZGIYFEHGGGJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNOC=C1

Origin of Product

United States

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